

# Independent Verification of Immunotherapy Claims: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



The rapid evolution of immunotherapy has introduced a powerful new pillar in cancer treatment. However, for researchers, scientists, and drug development professionals, the sheer volume of clinical data and marketing claims from various companies can be overwhelming. Independent verification and objective comparison of these therapies are crucial for informed decision-making in research and clinical trial design.

This guide provides a comparative analysis of two leading classes of immunotherapies: Immune Checkpoint Inhibitors (ICIs) and Chimeric Antigen Receptor (CAR) T-Cell Therapies. The data presented here is synthesized from meta-analyses and comparative studies to offer an objective overview of their performance and safety profiles.

## **Immune Checkpoint Inhibitors (ICIs)**

Immune checkpoint inhibitors are monoclonal antibodies that block proteins that cancer cells use to evade the immune system. The most prominent targets are Programmed Cell Death Protein 1 (PD-1), its ligand (PD-L1), and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).

#### Comparative Efficacy of PD-1 vs. PD-L1 Inhibitors

While direct head-to-head trials are limited, numerous meta-analyses and real-world studies have provided insights into the comparative efficacy of different checkpoint inhibitors.



Table 1: Comparative Efficacy of PD-1 and PD-L1 Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

| Comparison                                     | Outcome                            | Metric                 | Result                           | Source(s) |
|------------------------------------------------|------------------------------------|------------------------|----------------------------------|-----------|
| Pembrolizumab<br>(PD-1) vs.<br>Chemotherapy    | Progression-Free<br>Survival (PFS) | Hazard Ratio<br>(HR)   | 0.50                             | [1]       |
| Overall Survival<br>(OS)                       | Hazard Ratio<br>(HR)               | 0.60                   | [1]                              |           |
| Nivolumab (PD-<br>1) vs.<br>Chemotherapy       | Progression-Free<br>Survival (PFS) | Hazard Ratio<br>(HR)   | 1.15                             | [2]       |
| Overall Survival<br>(OS)                       | Hazard Ratio<br>(HR)               | 1.02                   | [2]                              |           |
| Atezolizumab<br>(PD-L1) vs.<br>Chemotherapy    | Overall Survival<br>(OS)           | Hazard Ratio<br>(HR)   | 0.77                             | [3]       |
| Durvalumab (PD-<br>L1) vs.<br>Chemotherapy     | Overall Survival<br>(OS)           | Hazard Ratio<br>(HR)   | Not Statistically<br>Significant | [3]       |
| Nivolumab vs. Pembrolizumab (Indirect)         | NSCLC Mortality                    | Sub-distribution<br>HR | 0.67 (Favors<br>Pembrolizumab)   | [4]       |
| Atezolizumab vs.<br>Durvalumab<br>(Real-World) | Overall Survival<br>(OS)           | Hazard Ratio<br>(HR)   | 0.59 (Favors<br>Durvalumab)      | [5]       |

Note: Data is from different studies and patient populations and should be interpreted with caution. Hazard Ratio (HR) < 1.0 favors the first-listed treatment.

#### **Comparative Safety of Checkpoint Inhibitors**



Immune-related adverse events (irAEs) are a key consideration with checkpoint inhibitors. The incidence and severity can vary between different drug classes and individual agents.

Table 2: Incidence of Immune-Related Adverse Events (irAEs) by Checkpoint Inhibitor Class and Drug

| Drug/Class                     | Grade 1-5 irAEs (%) | Grade 3-5 irAEs (%) | Source(s) |
|--------------------------------|---------------------|---------------------|-----------|
| CTLA-4 Inhibitors<br>(Overall) | 82.87%              | 27.22%              | [6]       |
| Ipilimumab                     | 82.18%              | 28.27%              | [6][7]    |
| Tremelimumab                   | 86.78%              | 22.04%              | [6][7]    |
| PD-1 Inhibitors<br>(Overall)   | 71.89%              | 17.29%              | [6]       |
| Nivolumab                      | 76.25%              | 15.72%              | [6][7]    |
| Pembrolizumab                  | 67.25%              | 16.58%              | [6][7]    |
| PD-L1 Inhibitors<br>(Overall)  | 58.95%              | 17.29%              | [6]       |
| Atezolizumab                   | 68.77%              | 14.45%              | [6][7]    |
| Avelumab                       | 44.53%              | 5.86%               | [6][7]    |
| Durvalumab                     | 66.63%              | 13.43%              | [6][7]    |

Data from a meta-analysis of 147 clinical trials.[6][7]

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical workflow for a clinical trial comparing a checkpoint inhibitor to chemotherapy.





Click to download full resolution via product page

Caption: PD-1/PD-L1 signaling pathway and therapeutic blockade.





Click to download full resolution via product page

Caption: Workflow of the KEYNOTE-024 clinical trial.



#### **Experimental Protocols**

KEYNOTE-024 (Pembrolizumab):[1][8][9][10][11]

- Objective: To compare the efficacy and safety of pembrolizumab with platinum-based chemotherapy in patients with previously untreated advanced non-small cell lung cancer (NSCLC) with high PD-L1 expression (Tumor Proportion Score [TPS] ≥50%).
- Study Design: A randomized, open-label, phase 3 trial.
- Patient Population: 305 patients with stage IV NSCLC, PD-L1 TPS ≥50%, and no sensitizing EGFR or ALK mutations.
- Intervention Arm: Pembrolizumab administered at a fixed dose of 200 mg intravenously every 3 weeks.
- Control Arm: Investigator's choice of platinum-based chemotherapy (e.g., paclitaxel + carboplatin, pemetrexed + carboplatin).
- Primary Endpoint: Progression-Free Survival (PFS).
- Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR).
- Key Feature: Patients in the chemotherapy arm were permitted to cross over to the pembrolizumab arm upon disease progression.

CheckMate 026 (Nivolumab):[2][12][13][14][15]

- Objective: To determine if nivolumab improves progression-free survival compared to chemotherapy in patients with Stage IV or recurrent PD-L1+ NSCLC.
- Study Design: An open-label, randomized, phase 3 trial.
- Patient Population: 541 patients with previously untreated Stage IV or recurrent NSCLC and PD-L1 expression ≥1%. The primary analysis focused on patients with PD-L1 expression ≥5%.
- Intervention Arm: Nivolumab 3 mg/kg intravenously every two weeks.



- Control Arm: Investigator's choice of platinum-based doublet chemotherapy.
- Primary Endpoint: Progression-Free Survival (PFS) in patients with ≥5% PD-L1 expression.
- Key Outcome: The study did not meet its primary endpoint of superior PFS for nivolumab compared to chemotherapy in the specified patient population.[2]

#### **Chimeric Antigen Receptor (CAR) T-Cell Therapy**

CAR T-cell therapy is a form of adoptive cell transfer where a patient's own T-cells are genetically engineered to express a chimeric antigen receptor that recognizes a specific antigen on tumor cells, most commonly CD19 on B-cell malignancies.

## Comparative Efficacy and Safety of Axicabtagene Ciloleucel (Axi-cel) vs. Tisagenlecleucel (Tisa-cel)

Axi-cel (Yescarta®) and Tisa-cel (Kymriah®) are two widely used CD19-directed CAR T-cell therapies. While direct comparative trials are lacking, real-world evidence and matching-adjusted indirect comparisons provide valuable insights.

Table 3: Comparative Efficacy of Axi-cel vs. Tisa-cel in Relapsed/Refractory Large B-cell Lymphoma (r/r LBCL)



| Outcome                                   | Metric        | Axi-cel | Tisa-cel | P-value | Source(s) |
|-------------------------------------------|---------------|---------|----------|---------|-----------|
| Complete<br>Response<br>(CR) Rate         | % of Patients | 58%     | 40%      | -       | [16][17]  |
| Overall<br>Response<br>Rate (ORR)         | % of Patients | 82%     | 52%      | -       | [16][17]  |
| 12-Month Progression- Free Survival (PFS) | % of Patients | 41%     | 33%      | 0.195   | [16][17]  |
| 12-Month<br>Overall<br>Survival (OS)      | % of Patients | 51%     | 47%      | 0.191   | [16][17]  |

Data from a retrospective study comparing real-world outcomes.[16][17]

Table 4: Comparative Safety of Axi-cel vs. Tisa-cel in r/r LBCL

| Adverse<br>Event                         | Grade | Axi-cel | Tisa-cel | P-value | Source(s) |
|------------------------------------------|-------|---------|----------|---------|-----------|
| Cytokine<br>Release<br>Syndrome<br>(CRS) | Any   | 88%     | 73%      | 0.003   | [17]      |
| Grade ≥3                                 | -     | -       | -        | [18]    |           |
| Neurological<br>Events<br>(ICANS)        | Any   | 42%     | 16%      | <0.001  | [17]      |
| Grade ≥3                                 | -     | -       | -        | [18]    |           |



Data from a retrospective study.[17] Another study suggests Tisa-cel is associated with better safety outcomes regarding CRS and neurological events.[18]

#### **CAR T-Cell Therapy Workflow and Mechanism**

The process of CAR T-cell therapy, from patient cell collection to re-infusion, is a complex, multi-step procedure. The engineered T-cells then recognize and eliminate cancer cells.



Click to download full resolution via product page

Caption: General workflow for CAR T-cell therapy.





Click to download full resolution via product page

Caption: Mechanism of CAR T-cell targeting a tumor cell.

### **Experimental Protocols**

ZUMA-1 (Axicabtagene Ciloleucel):[19][20][21][22][23]

- Objective: To evaluate the safety and efficacy of axi-cel in patients with refractory, aggressive non-Hodgkin lymphoma.
- Study Design: A single-arm, multicenter, phase 1-2 trial.
- Patient Population: Patients with refractory diffuse large B-cell lymphoma (DLBCL), primary mediastinal B-cell lymphoma, or transformed follicular lymphoma.
- Conditioning Chemotherapy: Intravenous fludarabine (30 mg/m²) and cyclophosphamide (500 mg/m²) for 3 days.
- Intervention: A single infusion of axi-cel at a target dose of 2 × 10<sup>6</sup> CAR T-cells per kg of body weight.
- Primary Endpoint (Phase 2): Objective Response Rate (ORR).
- Key Secondary Endpoints: Overall Survival, Progression-Free Survival, Duration of Response.



#### ELIANA (Tisagenlecleucel):[24][25][26]

- Objective: To determine the efficacy and safety of tisagenlecleucel in pediatric and young adult patients with relapsed or refractory (r/r) B-cell acute lymphoblastic leukemia (ALL).
- Study Design: A global, multi-center, single-arm, open-label Phase II study.
- Patient Population: Pediatric and young adult patients (up to 21 years old) with r/r B-cell ALL.
- Conditioning Chemotherapy: Fludarabine (30 mg/m²) daily for four doses and cyclophosphamide (500 mg/m²) daily for two doses.
- Intervention: A single infusion of tisagenlecleucel.
- Primary Endpoint: Overall Remission Rate (ORR), defined as complete remission (CR) or CR with incomplete blood count recovery (CRi) within 3 months.
- Key Secondary Endpoints: Duration of remission, overall survival, and safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. Bristol Myers Squibb Bristol-Myers Squibb Presents Results From CheckMate -026, a
  Phase 3 Study of Opdivo (nivolumab) Monotherapy Versus Chemotherapy as First-Line
  Therapy in a Broad PD-L1 Positive Population With Advanced Lung Cancer [news.bms.com]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. Real-world comparison of the efficacy and safety of atezolizumab versus durvalumab in extensive-stage small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

#### Validation & Comparative





- 7. Meta-analysis of immune-related adverse events of immune checkpoint inhibitor therapy in cancer patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KEYNOTE-024 and KEYNOTE-042 Clinical Trial Results | HCP [keytrudahcp.com]
- 9. merck.com [merck.com]
- 10. Pembrolizumab versus Chemotherapy for PD-L1-Positive Non-Small-Cell Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. An Open-Label, Randomized, Phase 3 Trial of Nivolumab Versus Investigator's Choice Chemotherapy as First-Line Therapy for Stage IV or Recurrent PD-L1+ Non-Small Cell Lung Cancer (CheckMate 026) [clinicaltrials.stanford.edu]
- 13. Clinical Trial: NCT02041533 My Cancer Genome [mycancergenome.org]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. onclive.com [onclive.com]
- 16. Axicabtagene ciloleucel compared to tisagenlecleucel for the treatment of aggressive Bcell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. haematologica.org [haematologica.org]
- 18. Comparative efficacy and safety of tisagenlecleucel and axicabtagene ciloleucel among adults with r/r follicular lymphoma Analysis Group [analysisgroup.com]
- 19. Table 2, Details of ZUMA-1 Trial Design Axicabtagene Ciloleucel for Large B-Cell Lymphoma: Clinical Report NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Long-term safety and activity of axicabtagene ciloleucel in refractory large B-cell lymphoma (ZUMA-1): a single-arm, multicentre, phase 1-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. ZUMA 1 Trial CAR T Cell Therapy for Lymphoma The ASCO Post [ascopost.com]
- 23. Phase 1 Results of ZUMA-1: A Multicenter Study of KTE-C19 Anti-CD19 CAR T Cell Therapy in Refractory Aggressive Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. novartis.gcs-web.com [novartis.gcs-web.com]
- 25. Five-year follow-up of tisagenlecleucel in pediatric and young adult patients with R/R B-ALL: ELIANA trial [lymphoblastic-hub.com]
- 26. Orphanet: ELIANA: A Phase II, Single Arm, Multicenter Trial to Determine the Efficacy and Safety of CTL019 in Pediatric Patients With Relapsed and Refractory B-cell Acute



Lymphoblastic Leukemia - AT [orpha.net]

• To cite this document: BenchChem. [Independent Verification of Immunotherapy Claims: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12769599#independent-verification-of-research-claims-by-immunotherapy-companies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com